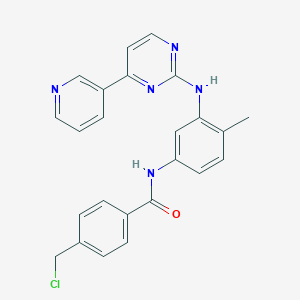

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Overview

Description

The compound of interest is a part of a broader class of molecules explored for their potent biological activities and chemical functionalities. It is specifically designed to inhibit certain proteins or enzymes, contributing to its relevance in medicinal chemistry and material science.

Synthesis Analysis

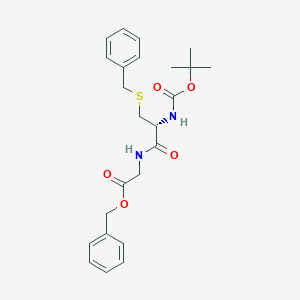

The synthesis of such compounds typically involves multiple steps, including condensation reactions, amide bond formation, and selective functional group transformations. A notable example in the literature describes the design, synthesis, and biological evaluation of structurally related compounds, highlighting the methodologies employed for constructing the complex framework of these molecules (Zhou et al., 2008).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations are common techniques used to analyze the molecular structure of such compounds. These studies provide insights into the geometry, electronic structure, and potential interaction sites of the molecule, which are crucial for understanding its reactivity and biological activity. For example, the structure and spectroscopic analysis of a related heterocyclic compound were thoroughly investigated, revealing the molecular geometry and electronic properties (Özdemir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic substitutions, electrophilic additions, and the formation of coordination complexes with metals. These reactions are pivotal for further modifications and derivatization of the core structure, enabling the exploration of a wide range of biological activities and material properties.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, such as pharmaceutical formulations or material science applications. Studies on related compounds have shown that subtle changes in the molecular structure can significantly affect these physical properties.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological molecules define the chemical properties of such compounds. These aspects are critical for their function as potential therapeutics or materials. The electronic structure, as analyzed through spectroscopic methods and theoretical calculations, plays a significant role in determining these chemical properties.

- (Zhou et al., 2008)

- (Özdemir et al., 2015)

Scientific Research Applications

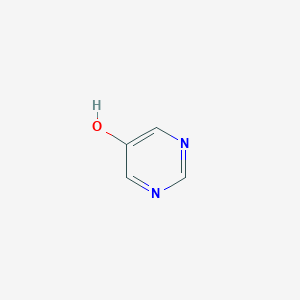

It is used in the synthesis of 4-amino-2,6-dimethyl-5-pyridin, according to a study by Mazik and Zieliński (1996) in "Monatshefte für Chemie / Chemical Monthly" (Mazik & Zieliński, 1996).

This compound is identified as a novel pyrimidine with extended π-conjugated chains, as explored by Harutyunyan, Panosyan, and Danagulyan (2020) in the "Russian Journal of Organic Chemistry" (Harutyunyan, Panosyan, & Danagulyan, 2020).

Modification of its pyridine moiety enhances analgesic properties, according to research by Ukrainets et al. (2015) (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

The compound's benzamide derivatives exhibit moderate toxicity with certain cells, as studied by Bellili et al. (2022) in "Heterocyclic Communications" (Bellili et al., 2022).

Derived Lanso Aminopyrimidines from this compound can be used for designing potent anticancer agents, as suggested by Pandya, Dholaria, and Kapadiya (2020) in the "Russian Journal of Organic Chemistry" (Pandya, Dholaria, & Kapadiya, 2020).

Synthesized pyrimidine-azitidinone analogues with this compound show antimicrobial and antituberculosis activities, as per Chandrashekaraiah et al. (2014) in the "Journal of Chemistry" (Chandrashekaraiah et al., 2014).

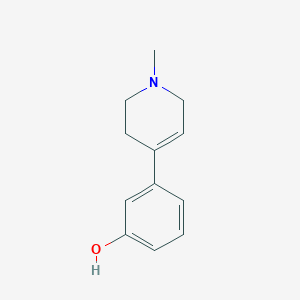

Novel piperidine analogues of this compound block blood vessel formation and exhibit anti-angiogenic and DNA cleavage activities, as found by Kambappa et al. (2017) in "Chemistry Central Journal" (Kambappa et al., 2017).

Enaminonitriles derived from this compound can be used as key intermediates in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, as described by Fadda et al. (2012) in the "Journal of Heterocyclic Chemistry" (Fadda, Etman, El-Seidy, & Elattar, 2012).

Mechanism of Action

Mode of Action

It is hypothesized that the compound may bind to its target(s), altering their function and leading to changes within the cell

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to cellular signaling or metabolism

Pharmacokinetics

The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is also currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Safety and Hazards

properties

IUPAC Name |

4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWDFMSJPJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436494 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404844-11-7 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

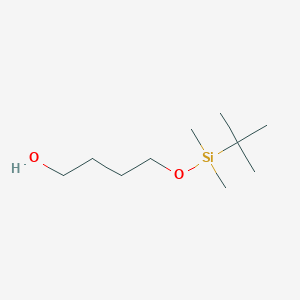

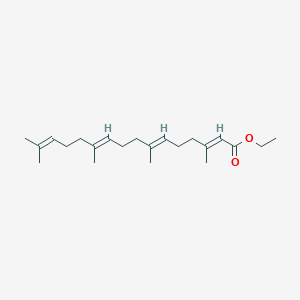

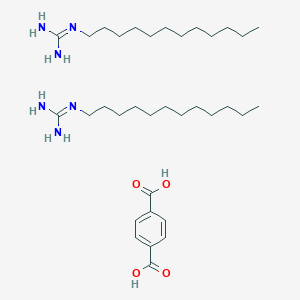

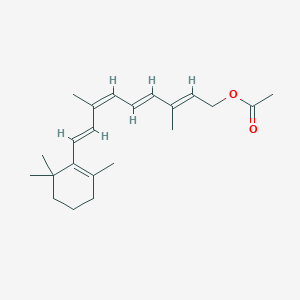

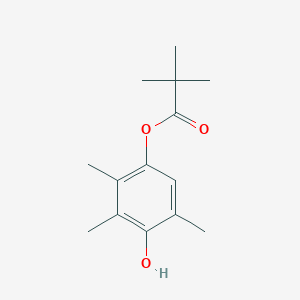

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the presence of 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide a concern in Imatinib Mesylate synthesis?

A1: this compound, often abbreviated as CPB, is identified as a genotoxic impurity in the synthesis of Imatinib Mesylate []. Genotoxic impurities can potentially damage DNA, leading to mutations and posing a risk of carcinogenicity. Therefore, its presence in the final drug product is undesirable and strictly regulated.

Q2: How is this compound detected and quantified in Imatinib Mesylate samples?

A2: A nonaqueous capillary electrophoresis method was developed to successfully separate and quantify CPB in the presence of Imatinib Mesylate and other related substances []. This method utilizes a specialized buffer solution and an electric field to separate the compounds based on their charge and size. The study demonstrated the method's effectiveness in detecting CPB in synthesized batches of Imatinib Mesylate, highlighting its potential for quality control in pharmaceutical manufacturing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)